molecular formula C16H19N3O3 B1672321 Febrifugine CAS No. 24159-07-7

Febrifugine

Cat. No. B1672321
CAS RN: 24159-07-7
M. Wt: 301.34 g/mol
InChI Key: FWVHWDSCPKXMDB-CABCVRRESA-N
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Description

Febrifugine is a quinazolinone alkaloid first isolated from the Chinese herb Dichroa febrifuga, but also found in the garden plant Hydrangea . It has antimalarial properties and the synthetic halogenated derivative halofuginone is used in veterinary medicine as a coccidiostat .


Synthesis Analysis

Chemical synthesis of febrifugine and its analogues has been a subject of research . The synthesis process involves the use of 3-hydroxypiperidine, anti-angiogenic, anti-fibrotic, and anti-protozoal agents . The synthetic derivatives of febrifugine have been used against malaria, cancer, fibrosis, and inflammatory diseases .


Molecular Structure Analysis

Febrifugine’s molecular structure has been analyzed using structure-based virtual screening and molecular dynamics (MD) base approaches . These approaches have been used to generate potential antimalarial compounds against plasmepsin II and prolyl-tRNA synthetase of Plasmodium .


Chemical Reactions Analysis

Febrifugine undergoes various chemical reactions during its synthesis . The chemical properties of quinazolinones, including their chemical reactions and different methods for their preparation, have been highlighted .


Physical And Chemical Properties Analysis

Febrifugine has a molecular weight of 301.34 g/mol . Its molecular formula is C16H19N3O3 .

Scientific Research Applications

Antimalarial Activities

Febrifugine and its derivatives, such as halofuginone, have shown potent antimalarial activity. Studies have synthesized febrifugine derivatives to enhance antimalarial efficacy while reducing toxicity. The modification of the quinazoline ring, linker, or piperidine ring in febrifugine has led to compounds with significant in vitro and in vivo antimalarial activities, suggesting their potential as novel antimalarial drugs (Kikuchi et al., 2006), (Jiang et al., 2005).

Cancer and Fibrosis

Halofuginone, a derivative of febrifugine, inhibits the development of Th17-driven autoimmunity and has been studied for its potential in treating cancer and fibrosis. The inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) by halofuginone elucidates the molecular mechanism behind its broad bioactivities, highlighting the amino acid response (AAR) pathway as an important drug target (Keller et al., 2011).

Inflammatory Diseases

Febrifugine derivatives have been investigated for their role in treating inflammatory diseases through the modulation of the immune response. The mechanistic insights into how these compounds interact with human tRNA synthetase and their subsequent effects on cellular pathways offer promising avenues for developing treatments for autoimmune conditions (Herman et al., 2015).

Drug Development and Synthesis

The synthesis and evaluation of febrifugine analogues have been central to developing safer and more effective antimalarial agents. Reducing the tendency to form toxic intermediates and metabolites has been a key focus, resulting in compounds with lower toxicity and potentially wider therapeutic windows for treating malaria and possibly other diseases (Zhu et al., 2009).

Therapeutic Properties Beyond Malaria

Febrifugine's analogs have been studied for their therapeutic properties beyond malaria treatment. Research into the structure-activity relationships of these compounds has opened doors to potential applications in controlling cancer and fibrotic diseases, showcasing the versatile therapeutic potential of febrifugine derivatives (Ningthoujam et al., 2015).

Future Directions

Febrifugine derivatives have been used to treat malaria, cancer, fibrosis, and inflammatory diseases . They have shown promise in the treatment of these conditions and are subject to ongoing research for optimization and further development .

properties

IUPAC Name

3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVHWDSCPKXMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one

CAS RN

64045-99-4, 24159-07-7
Record name gamma-Dichroine
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Record name Febrifugine
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Record name 24159-07-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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